Product packaging for (+)-Cocsoline(Cat. No.:CAS No. 54352-70-4)

(+)-Cocsoline

Cat. No.: B12679467
CAS No.: 54352-70-4
M. Wt: 548.6 g/mol
InChI Key: AFGMWONXXNDGGE-UHFFFAOYSA-N
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Description

(+)-Cocsoline is a bisbenzylisoquinoline alkaloid, a class of natural compounds known for diverse biological activities. It is identified with the molecular formula C34H32N2O5 and a molecular weight of 548.64 g/mol . This compound is sourced from various medicinal plants, including Cocculus hirsutus and species from the Anisocycla and Albertisia genera . Recent scientific investigations highlight its significant value in pharmaceutical and therapeutic research. Computational and in vitro studies suggest that this compound exhibits a high binding affinity for the SARS-CoV-2 main protease (Mpro), indicating its potential as a lead compound for anti-COVID-19 drug development . Furthermore, it demonstrates potent antiplasmodial activity against the Plasmodium falciparum malaria parasite, as well as antibacterial and antifungal properties, supporting its investigation for infectious diseases . Research into its mechanism suggests it may act as an inhibitor of Na+,K+-ATPase activity . These properties make this compound a compelling candidate for researchers in the fields of antiviral and antiparasitic drug discovery, infectious disease, and natural product chemistry. The compound is provided as a high-purity solid for research purposes. Specifications: • CAS Number: 54352-70-4 / 70815-08-6 (isomer) • Molecular Formula: C34H32N2O5 • Molecular Weight: 548.64 g/mol • Synonyms: (1'Alpha)-Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2-methyl- This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32N2O5 B12679467 (+)-Cocsoline CAS No. 54352-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54352-70-4

Molecular Formula

C34H32N2O5

Molecular Weight

548.6 g/mol

IUPAC Name

27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol

InChI

InChI=1S/C34H32N2O5/c1-36-12-10-22-17-31(38-2)33-34-32(22)26(36)14-19-3-6-23(7-4-19)39-28-15-20(5-8-27(28)37)13-25-24-18-30(41-34)29(40-33)16-21(24)9-11-35-25/h3-8,15-18,25-26,35,37H,9-14H2,1-2H3

InChI Key

AFGMWONXXNDGGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7)O4)O)OC

Origin of Product

United States

Biosynthetic and Synthetic Investigations of + Cocsoline

Elucidation of Biosynthesis Pathways

The biosynthesis of bisbenzylisoquinoline alkaloids like (+)-Cocsoline is a complex process involving the dimerization of two benzylisoquinoline monomer units. These pathways are of significant interest for their potential in biocatalytic and metabolic engineering approaches to produce valuable alkaloids.

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of all benzylisoquinoline alkaloids (BIAs) originates from the amino acid L-tyrosine. mdpi.comoup.com Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to the vast array of BIAs. mdpi.comoup.com

From (S)-norcoclaurine, a series of tailoring reactions, including O- and N-methylations, hydroxylations, and oxidative couplings, lead to the formation of various BIA subclasses. mdpi.com For bisbenzylisoquinoline alkaloids, (S)-N-methylcoclaurine is a critical branch point intermediate. mdpi.comresearchgate.net It is proposed that this compound is formed through the oxidative dimerization of two N-methylcoclaurine units. rsc.org Specifically, the biosynthesis is thought to involve the coupling of two molecules of N-methylcoclaurine. rsc.org

Precursor/IntermediateRole in Biosynthesis
L-TyrosineThe primary amino acid precursor for both the isoquinoline (B145761) and benzyl (B1604629) portions of the molecule. mdpi.comoup.comuchile.cl
DopamineDerived from L-tyrosine, it forms the tetrahydroisoquinoline part of the benzylisoquinoline core. oup.com
4-Hydroxyphenylacetaldehyde (4-HPAA)Also derived from L-tyrosine, it provides the benzyl portion. oup.com
(S)-NorcoclaurineThe first key benzylisoquinoline intermediate, formed by the condensation of dopamine and 4-HPAA. mdpi.com
(S)-CoclaurineFormed from norcoclaurine, it is a precursor to N-methylated derivatives. rsc.org
(S)-N-MethylcoclaurineA key branch-point intermediate leading to the formation of bisbenzylisoquinoline alkaloids. mdpi.comresearchgate.net

Precursor Incorporation Studies in Biosynthesis Research

To validate the proposed biosynthetic pathways, researchers conduct precursor incorporation studies using isotopically labeled compounds. These studies provide direct evidence for the involvement of specific molecules in the formation of the final natural product.

In studies on Cocculus laurifolius, the plant from which cocsulinin (a related alkaloid) is isolated, feeding experiments with labeled precursors have been instrumental. It was demonstrated that (±)-norcoclaurine, (±)-coclaurine, and (±)-N-methylcoclaurine are incorporated into cocsulinin. rsc.org Notably, (±)-N-methylcoclaurine showed specific utilization, supporting the theory that the dimerization of two N-methylcoclaurine units is a key step. rsc.org

Further experiments using double-labeled (±)-N-methyl[1-³H, 6-O-methyl-¹⁴C]coclaurine revealed that the 6-O-methyl group of one N-methylcoclaurine unit is lost during its transformation into cocsulinin. rsc.org This finding helps to elucidate the specific coupling pattern and subsequent modifications that occur during dimerization. Moreover, studies with (±)-N-[¹⁴C]methyl[1-³H]coclaurine showed that the hydrogen atom at the asymmetric center (C-1) of the benzylisoquinoline precursor is retained during the biosynthesis. rsc.org This indicates that the stereochemical integrity of the precursor is maintained in the final product.

Enzymatic Mechanisms in Alkaloid Biosynthesis Relevant to this compound

The key reactions in the biosynthesis of bisbenzylisoquinoline alkaloids are catalyzed by specific families of enzymes. Cytochrome P450 monooxygenases (CYPs) are particularly important, catalyzing a variety of reactions including hydroxylations and oxidative couplings. mdpi.commaxapress.com

The CYP80 family of enzymes is strongly associated with the formation of bisbenzylisoquinoline alkaloids. oup.com For instance, berbamunine (B191780) synthase (CYP80A1) from Berberis stolonifera catalyzes the C-O phenol (B47542) coupling of two N-methylcoclaurine molecules to form berbamunine. mdpi.com This type of intermolecular oxidative coupling is the crucial step in forming the characteristic diaryl ether linkage found in many bisbenzylisoquinoline alkaloids, including this compound.

Recent research has identified that NnCYP80A from the sacred lotus (B1177795) (Nelumbo nucifera) can catalyze the C-O coupling of both (R)- and (S)-N-methylcoclaurine to produce bisbenzylisoquinoline alkaloids with different linkages. mdpi.comresearchgate.net This highlights the catalytic versatility of these enzymes. In addition to CYPs, O-methyltransferases (OMTs) and N-methyltransferases (NMTs) play essential roles in modifying the benzylisoquinoline precursors before the coupling reaction. mdpi.commdpi.com

Total Synthesis Strategies for this compound

The total synthesis of complex natural products like this compound is a significant challenge that drives the development of new synthetic methodologies. The approaches to synthesizing such molecules can be broadly categorized as linear or convergent.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.comtgc.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." deanfrancispress.com

For a bisbenzylisoquinoline alkaloid like this compound, the most logical retrosynthetic disconnection is the cleavage of the diaryl ether bond. This disconnection simplifies the complex dimeric structure into two monomeric benzylisoquinoline units. This approach is central to most synthetic strategies for this class of compounds. Further disconnections of the monomeric units would then focus on breaking the bonds that form the isoquinoline ring system, often leading back to substituted phenethylamines and phenylacetic acids or their equivalents.

A typical retrosynthetic analysis for a bisbenzylisoquinoline alkaloid would involve:

Disconnection of the diaryl ether linkage: This is the key strategic bond cleavage, transforming the dimeric target into two monomeric benzylisoquinoline precursors.

Disconnection of the isoquinoline core: This is often achieved through a Bischler-Napieralski or Pictet-Spengler type disconnection, breaking the isoquinoline ring into a phenethylamine (B48288) and a phenylacetyl component.

Convergent and Linear Synthesis Approaches

Both convergent and linear strategies have been employed in the synthesis of bisbenzylisoquinoline alkaloids.

The synthesis of bisbenzylisoquinoline alkaloids often utilizes a convergent approach where two appropriately functionalized benzylisoquinoline units are prepared separately. The key bond-forming step is then the coupling of these two monomers, typically through an Ullmann condensation or a related copper-catalyzed reaction to form the diaryl ether linkage. This convergent strategy allows for greater flexibility and efficiency in the construction of these complex dimeric alkaloids. scholarsresearchlibrary.com

Stereoselective Synthesis Methodologies

The stereoselective synthesis of this compound, a member of the bisbenzylisoquinoline alkaloid family, presents a significant challenge to organic chemists due to the presence of multiple chiral centers. mun.cawwu.edu Achieving the desired stereochemistry is crucial as different stereoisomers often exhibit varied biological activities. wwu.eduwikipedia.org Methodologies for the enantioselective synthesis of bisbenzylisoquinoline alkaloids, including those applicable to this compound, often rely on establishing the correct absolute configuration of the two benzylisoquinoline units and controlling the formation of the diaryl ether linkages. mun.caescholarship.org

Several strategies have been developed to address these challenges. One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, a chiral auxiliary-assisted diastereoselective Bischler-Napieralski cyclization has been explored for the synthesis of related bisbenzylisoquinoline alkaloids. mun.ca Another powerful technique is enantioselective catalysis, which employs chiral catalysts to favor the formation of one enantiomer over the other. wikipedia.org For example, the use of a chiral catalyst in a Pictet-Spengler condensation has been reported to provide access to 1-benzyl-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess, which are key intermediates for the synthesis of various biologically active alkaloids. escholarship.org

Asymmetric transfer hydrogenation, such as the Noyori-type, has also been successfully applied to produce non-racemic benzylisoquinoline precursors for the synthesis of dimeric alkaloids. escholarship.orgfigshare.com Furthermore, modular strategies that allow for the enantioselective synthesis of the individual benzylisoquinoline units followed by their coupling have been developed. escholarship.org This approach offers flexibility and control over the stereochemistry of the final product.

The table below summarizes some of the key stereoselective synthesis methodologies applicable to bisbenzylisoquinoline alkaloids like this compound.

Methodology Key Reaction Chiral Source Key Intermediates Reference
Chiral Auxiliary-Assisted SynthesisDiastereoselective Bischler-Napieralski CyclizationChiral AuxiliaryChiral Tetrahydroisoquinolines mun.ca
Enantioselective CatalysisEnantio- and Regioselective Pictet-Spengler CondensationChiral Catalyst (e.g., (R)-TRIP)1-Benzyl-1,2,3,4-tetrahydroisoquinolines escholarship.org
Asymmetric Transfer HydrogenationNoyori Asymmetric Transfer HydrogenationChiral Ruthenium ComplexNon-racemic Benzylisoquinolines escholarship.orgfigshare.com
Modular SynthesisUllmann Diaryl Ether SynthesisPre-synthesized Chiral PrecursorsEnantiopure Benzylisoquinoline Units escholarship.orgfigshare.com

Advanced Synthetic Challenges and Innovations

The total synthesis of complex natural products like this compound is a formidable task that presents numerous hurdles. consensus.app One of the primary challenges lies in the inherent structural complexity and the need for precise stereocontrol at multiple chiral centers. consensus.appdrugtargetreview.com The construction of the diaryl ether linkages in cyclic bisbenzylisoquinoline alkaloids is particularly challenging. escholarship.org

Traditional synthetic routes can be lengthy and inefficient, prompting the development of more innovative and streamlined approaches. escholarship.org Contemporary total synthesis now often focuses on increasing efficiency and scalability, moving away from merely demonstrating feasibility. escholarship.org This has led to the exploration of novel synthetic strategies and methodologies. caltech.edu

Innovations in catalysis have provided powerful tools to overcome some of these synthetic challenges. drugtargetreview.com For example, advancements in photoredox catalysis have enabled novel transformations. rsc.org The development of continuous flow synthesis offers a more efficient and environmentally friendly alternative to traditional batch processes, reducing reaction times and solvent usage. rsc.org However, scaling up such processes for mass production can still present challenges. rsc.org

The challenges and innovations in the synthesis of complex alkaloids are summarized in the table below.

Challenge Innovation Example/Application Reference
Structural Complexity & StereocontrolAdvanced Catalysis (e.g., photoredox)Enantioselective synthesis of 3-(N-indolyl)quinolines rsc.org
Lengthy & Inefficient SynthesesContinuous Flow SynthesisAsymmetric synthesis of tetrahydroprotoberberine alkaloids rsc.org
Difficult Bond FormationsConvergent Fragment CouplingSynthesis of C19 diterpenoid alkaloids caltech.edu
Scalability of Complex SynthesesBiomimetic SynthesisAsymmetric coupling of 2-hydroxychalcones nih.gov
Purification of Complex MixturesInline Purification TechniquesAutomated in-line chromatography beilstein-journals.org

Semi-Synthesis Methodologies of this compound

Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials, offers a practical alternative to the total synthesis of complex molecules like this compound. wikipedia.org This approach is particularly advantageous when the precursor molecule is structurally complex, costly, or inefficient to produce through total synthesis. wikipedia.org Nature provides a vast array of structurally diverse compounds that can serve as synthons for the preparation of other valuable molecules. nih.gov

Chemical Transformations of Natural Precursors

A common strategy in the semi-synthesis of bisbenzylisoquinoline alkaloids involves the chemical modification of readily available natural precursors. conicet.gov.ar For instance, other alkaloids from the same family, such as berbamine, which can be isolated from various plant species, can potentially serve as starting materials for the synthesis of this compound. researchgate.netscielo.org.cotheses.cz The transformation would likely involve selective demethylation and/or other functional group manipulations to convert the precursor into the target molecule.

The feasibility of such transformations depends on the development of selective and high-yielding reactions that can modify one part of the molecule without affecting other sensitive functional groups. This often requires careful protection and deprotection strategies.

Derivatization Strategies for Research Applications

Derivatization, the chemical modification of a compound, is a powerful tool in natural product chemistry. numberanalytics.com It can be employed to enhance the analytical properties of a molecule, such as its detectability in chromatographic or spectroscopic methods, or to probe its biological activity. numberanalytics.comnih.gov

For research applications, derivatives of this compound can be synthesized to explore its structure-activity relationships (SAR). mdpi.comnih.govresearchgate.net By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its effects. This information is invaluable for the design of new and more potent analogues. nih.gov

Common derivatization reactions include acylation, alkylation, and the introduction of fluorescent tags. sigmaaldrich.comresearchgate.net For example, introducing a fluorescent probe can allow for the visualization of the compound's cellular localization, providing insights into its mechanism of action. researchgate.net The choice of derivatization strategy depends on the specific research question being addressed. mdpi.com

The following table outlines various derivatization strategies and their applications in the context of natural product research.

Derivatization Strategy Purpose Example Reagent/Method Application Reference
AcylationImprove chromatographic properties, SAR studiesAnhydrides, Acyl ChloridesEnhancing GC-MS analysis, creating ester derivatives for bioactivity screening sigmaaldrich.comjfda-online.com
AlkylationSAR studies, modify solubilityAlkyl HalidesSynthesis of ether derivatives sigmaaldrich.com
SilylationIncrease volatility for GC analysisBSTFAGC-MS analysis of polar compounds sigmaaldrich.com
Fluorescent LabelingCellular localization studiesNBD (4-nitro-2,1,3-benzoxadiazole)Visualizing the distribution of the compound within cells researchgate.net

Computational Studies and Molecular Modeling of + Cocsoline

Molecular Docking Studies of (+)-Cocsoline

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wisdomlib.orgopenmedicinalchemistryjournal.com This method is instrumental in drug discovery for screening and predicting the binding affinity of potential drug candidates. nih.govresearchgate.net

Studies have investigated the interaction of this compound with the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govresearchgate.net The analysis revealed that this compound binds within the active site of the protease. nih.gov The interactions are characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov Specifically, the hydroxyl group of this compound has been shown to form hydrogen bonds with key amino acid residues in the protease's active site. nih.gov

The binding affinity, a measure of the strength of the interaction between a ligand and a protein, is a crucial parameter in these studies. mdpi.com For this compound, docking studies against the SARS-CoV-2 main protease (PDB ID: 6LU7) have reported a significant binding affinity. nih.gov

The docking score, a numerical value that represents the predicted binding energy, further quantifies this interaction. wisdomlib.org A more negative binding energy value suggests a stronger and more favorable interaction. researchgate.net In one study, this compound exhibited a binding energy of -9.1 kcal/mol with the SARS-CoV-2 main protease. nih.gov This was a stronger affinity than that of the co-crystallized native ligand, N3 (–7.0 kcal/mol), indicating a potentially potent inhibitory interaction. nih.gov

Table 1: Molecular Docking Results for this compound with SARS-CoV-2 Main Protease (6LU7)

Compound Binding Affinity (kcal/mol)
This compound -9.1 nih.gov

The stability of the protein-ligand complex is largely dependent on the interactions with specific amino acid residues in the active site. nih.gov For this compound, molecular docking has identified several key residues within the SARS-CoV-2 main protease that are crucial for its binding.

Hydrogen bond interactions have been observed between the hydroxyl group of this compound and the amino acid residues LEU141 and GLY143. nih.gov Additionally, hydrophobic interactions with residues such as HIS41, MET49, ASN142, HIS163, HIS164, GLU166, ARG188, GLN189, THR190, and GLN192 contribute to the stability of the complex. researchgate.net

Table 2: Key Amino Acid Residues in SARS-CoV-2 Main Protease (6LU7) Interacting with this compound

Interaction Type Amino Acid Residues
Hydrogen Bonding LEU141, GLY143 nih.gov

Molecular Dynamics Simulations of this compound Complexes

To further validate the docking results and to assess the stability of the protein-ligand complex over time, molecular dynamics (MD) simulations are employed. nih.govresearchgate.net These simulations provide insights into the dynamic behavior of the complex in a simulated physiological environment. nih.gov

MD simulations of the this compound complexed with the SARS-CoV-2 main protease were conducted for a duration of 100 nanoseconds. nih.gov The stability of the complex was evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.gov

The results indicated that the complex remained stable throughout the simulation, with RMSD values falling within the acceptable range of 1–3 Å. nih.gov The fact that the RMSD plots for the ligand and the protein backbone were closely aligned suggests the formation of a stable complex. nih.gov In fact, the this compound:6LU7 complex was found to be more stable than a similar complex with another phytochemical, rhodionidin. researchgate.netnih.gov

The MD simulations also allowed for a detailed analysis of the hydrogen bonding network and the role of water molecules in mediating interactions. researchgate.net Water bridges, where a water molecule forms hydrogen bonds with both the ligand and the protein, were observed to play a significant role in stabilizing the this compound:6LU7 complex. researchgate.net

Quantum Chemical Calculations of this compound

Quantum chemical calculations have become indispensable tools in modern medicinal chemistry for elucidating the structural and electronic properties of bioactive molecules. rsc.org These computational methods, particularly those rooted in density functional theory, provide deep insights into molecular behavior at the atomic level, which is crucial for understanding and predicting biological activity. mdpi.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comwikipedia.org It has been successfully applied to determine the molecular geometry and electronic characteristics of this compound. nih.govnih.gov

In a notable study, the geometry of cocsoline was optimized using DFT calculations at the B3LYP/6–31++G(d,p) level of theory. nih.govresearchgate.net This process determines the lowest energy, most stable three-dimensional arrangement of the atoms in the molecule. chemrxiv.org The optimized structure provides the foundation for further analysis of the molecule's electronic properties. nih.govmaterialssquare.com DFT is also employed to investigate the electronic features of phytochemicals, which influences their molecular reactivity and other properties. nih.gov For instance, the distribution of electrons within the molecule, as revealed by natural population analysis, can suggest how the molecule will interact with other entities. nih.gov

Quantum chemical analyses of cocsoline have been performed to detail its electronic features. nih.govnih.gov Such studies provide valuable information on parameters like atomic charges, which are critical for understanding donor-acceptor interactions during chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgnumberanalytics.com The energies of these orbitals and the gap between them are fundamental in determining a molecule's chemical reactivity, stability, and charge transfer properties. nih.govwikipedia.orgnumberanalytics.com

FMO analysis has been conducted for this compound to understand its reactivity. nih.govnih.govomicsdi.org The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. libretexts.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited and is generally more reactive, facilitating intramolecular charge transfer from electron-donating to electron-accepting groups. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. researchgate.net For cocsoline, the charge transfer characteristics within the molecule have been calculated using the FMO method. nih.govnih.gov

The following table summarizes key global reactivity descriptors for this compound derived from FMO analysis.

ParameterDescription
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net
Electronegativity (χ) The ability of a molecule to attract electrons. researchgate.net
Chemical Hardness (η) Measures the resistance to change in electron distribution or charge transfer. High hardness implies more stability. researchgate.net
Chemical Softness (S) The reciprocal of hardness; high softness indicates higher reactivity. researchgate.net

This table provides a qualitative description of parameters obtained through FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.dewolfram.com It is used to predict how a molecule will interact with other charged species, making it a valuable tool for understanding chemical reactivity and intermolecular interactions, including hydrogen bonding. nih.govresearchgate.net The MEP map displays regions of negative, positive, and neutral electrostatic potential, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net

For this compound, MEP analysis has been performed to study its chemical reactivity and intermolecular interactions. nih.govnih.gov The MEP map is generated based on the molecule's optimized geometry. researchgate.net Different colors on the map represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack (nucleophilic regions). researchgate.netwolfram.com

Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack (electrophilic regions). researchgate.netwolfram.com

Green: Represents regions of neutral or near-zero potential. researchgate.net

In docking studies, the hydroxyl group of cocsoline has been identified as forming hydrogen bond interactions with amino acid residues like LEU141 and GLY143 in a target protein. nih.gov This experimental observation aligns with what an MEP map would predict, showing a region of negative potential around the oxygen atom of the hydroxyl group, making it a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key chemical features of a compound that are responsible for its biological effects. gardp.orgoncodesign-services.com By systematically modifying the molecular structure, researchers can determine which parts of the molecule are crucial for its activity, a concept known as the pharmacophore. oncodesign-services.com

A pharmacophore is the specific three-dimensional arrangement of molecular features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.net These features include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

For bisbenzylisoquinoline alkaloids, the class of compounds to which this compound belongs, SAR studies have revealed important structural determinants for activity. For example, in a study of related alkaloids against macrophage activation, compounds with a single ether linkage were found to be more potent than those with two, possibly due to greater conformational flexibility. tandfonline.com Another study on antiadipogenic activity highlighted that a specific stereochemistry (1R,1'S configuration) in bisbenzylisoquinoline alkaloids led to enhanced activity. acs.org

Commonly identified pharmacophoric features for this class of compounds include: scirp.orgfrontiersin.orgbiointerfaceresearch.com

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HYD) features

Aromatic Rings (AR)

A crucial part of SAR studies involves the design and synthesis of structural analogs of the lead compound. nih.govnih.gov By creating a series of related molecules with systematic modifications and testing their biological activity, medicinal chemists can build a comprehensive understanding of the SAR. gardp.orgoncodesign-services.com

For the broader class of bisbenzylisoquinoline alkaloids, several synthetic strategies have been developed to create analogs for SAR studies. acs.org A modular and enantioselective synthesis approach has been reported, which allows for the creation of diverse benzylisoquinoline and bis-benzyltetrahydroisoquinoline alkaloids. acs.org This strategy often involves key steps like the Bischler-Napieralski cyclization to form the isoquinoline (B145761) core, followed by asymmetric hydrogenation to control the stereochemistry. acs.org The coupling of two such units, for instance through an Ullmann condensation, can then form the final bisbenzylisoquinoline structure. acs.org

While specific SAR studies detailing the synthesis of a library of this compound analogs are not extensively reported in the provided literature, the general principles apply. To probe the SAR of this compound, one would design and synthesize analogs with modifications at various positions, such as:

Substitution on the aromatic rings: Adding electron-donating or electron-withdrawing groups to explore electronic effects.

Modification of the ether linkages: Altering the number or position of the ether bridges connecting the two isoquinoline units.

Changes to the stereocenters: Synthesizing different stereoisomers to determine the optimal spatial arrangement for activity. acs.org

Alteration of the N-methyl and hydroxyl groups: Modifying these functional groups to assess their importance in target binding.

These synthetic efforts, combined with biological testing, would allow for a detailed mapping of the pharmacophoric requirements for the activity of this compound. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.commedcraveonline.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern a specific biological response. jocpr.commdpi.com For bisbenzylisoquinoline alkaloids, including this compound, QSAR studies have been employed to elucidate the structural requirements for various pharmacological activities.

Research into the QSAR of bisbenzylisoquinoline alkaloids has identified several molecular descriptors that are critical in determining their biological effects. In a study on the antimalarial and cytotoxic activities of 22 bisbenzylisoquinoline alkaloids, specific descriptors were found to be responsible for their activity. abu.edu.ng The antimalarial activity was associated with descriptors such as BCUTw-1h (related to intermolecular interactions), CrippenlogP (lipophilicity), and maxssO (an electrotopological state atom type descriptor). abu.edu.ng Conversely, cytotoxicity was linked to descriptors like ATSc4 (an autocorrelation descriptor weighted by charges), VCH-6 (describing molecular topology), and SHBint9 (related to the strength of potential hydrogen bonds). abu.edu.ng These findings suggest that specific structural and physicochemical properties are key to the differential activities of this class of compounds.

Another study investigating the anti-inflammatory effects of nine bisbenzylisoquinoline alkaloids on lipopolysaccharide-activated macrophages found that the number of oxygen bridges influences inhibitory activity on nitric oxide (NO) production. tandfonline.com Alkaloids with a single oxygen bridge, such as Neferine, Liensinine, Isoliensinine, and Dauricine, demonstrated more potent effects than those with two oxygen bridges. tandfonline.com This suggests that molecular flexibility plays a significant role in the anti-inflammatory activity of these compounds.

While specific QSAR models focused exclusively on this compound are not extensively documented, computational studies have provided valuable data on its molecular properties, which are fundamental for QSAR modeling. nih.govnih.gov Density Functional Theory (DFT) calculations have been used to investigate the electronic features of cocsoline. nih.gov These studies are crucial for deriving the descriptors used in QSAR models.

The table below summarizes key computational data for this compound, which can serve as input for QSAR studies.

Property Value Method Reference
Molecular FormulaC34H32N2O5 nih.gov
Molecular Weight548.6 g/mol PubChem 2.2 nih.gov
XLogP35.5 nih.gov
Total Energy-1800.92 HartreeDFT/B3LYP/6–31 + + G(d,p) nih.gov
Dipole Moment2.54 DebyeDFT/B3LYP/6–31 + + G(d,p) nih.gov
HOMO Energy-5.50 eVDFT/B3LYP/6–31 + + G(d,p)
LUMO Energy-1.58 eVDFT/B3LYP/6–31 + + G(d,p)
HOMO-LUMO Gap3.92 eVDFT/B3LYP/6–31 + + G(d,p)

Table 1: Computed Molecular Properties of this compound

Furthermore, a theoretical study on ten bisbenzylisoquinoline derivatives as calcium channel blockers highlighted the importance of stereospecificity and electrostatic potential in their hypotensive activity. lew.ro The study calculated properties such as total energies, heats of formation, and net charges on representative atoms to correlate with their biological function. lew.ro Such data is foundational for building robust QSAR models.

In a broader context, QSAR models for other classes of compounds with similar biological targets, such as antiplasmodial 1,3-dioxoisoindoline-4-aminoquinolines, have been successfully developed. scilit.com These models utilize a range of molecular descriptors to predict activity, demonstrating the utility of the QSAR approach in drug design. scilit.com The development of a specific QSAR model for this compound and its analogs would require a dataset of structurally related compounds with corresponding biological activity data. The molecular descriptors identified in studies of other bisbenzylisoquinoline alkaloids provide a rational starting point for selecting relevant variables for such a model.

In Vitro Biological Activity and Mechanistic Studies of + Cocsoline

In Vitro Biological Activities

Studies have demonstrated that (+)-Cocsoline possesses a range of biological activities, showing inhibitory effects against fungal, bacterial, and plasmodial species.

This compound has been evaluated for its antifungal properties, particularly against opportunistic pathogens. In a study investigating bisbenzylisoquinoline alkaloids from the root bark of Epinetrum villosum, this compound was the only one of the four tested compounds to exhibit activity against the fungus Candida albicans. The compound demonstrated a Minimum Inhibitory Concentration (MIC) value of 31.25 µg/mL against this fungal species nih.govsci-hub.stresearchgate.net.

Table 1: Antifungal Activity of this compound

Fungal Species MIC (µg/mL)

The antibacterial potential of this compound has been demonstrated against several bacterial strains known to cause diarrheal diseases. Research indicates that the compound exerts both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects sci-hub.st.

Specifically, this compound has shown significant activity against various species of Shigella. The MIC values ranged from 31.25 to 125 µg/mL across strains of Shigella sonnei, Shigella flexneri, Shigella boydii, and Shigella dysenteriae. The Minimum Bactericidal Concentration (MBC) values for these strains were reported to be between 62.50 and 125 µg/mL sci-hub.stresearchgate.net.

Furthermore, the compound was active against clinically relevant Campylobacter species. It inhibited the growth of Campylobacter jejuni with an MIC of 15.62 µg/mL and Campylobacter coli with an MIC of 31.25 µg/mL nih.govsci-hub.stresearchgate.net. The activity of this compound against these microorganisms is noted as a novel finding in the referenced literature sci-hub.st.

Table 2: Antibacterial Activity of this compound

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Shigella sonnei 31.25 62.50
Shigella flexneri 62.50 125
Shigella boydii 62.50 125
Shigella dysenteriae 125 125
Campylobacter jejuni 15.62 N/A
Campylobacter coli 31.25 N/A

Data sourced from Otshudi et al. (2005). sci-hub.stresearchgate.net

In addition to its antifungal and antibacterial properties, this compound has been assessed for its activity against the parasitic organism Plasmodium falciparum, the protozoan responsible for malaria. In vitro testing revealed that this compound exhibited antiplasmodial activity, with a 50% inhibitory concentration (IC50) of 0.30 µg/mL (equivalent to 0.54 µM) sci-hub.st.

Table 3: Antiplasmodial Activity of this compound

Parasitic Organism IC50 (µg/mL) IC50 (µM)

In Vitro Receptor Binding Studies of this compound

Based on the available scientific literature, specific in vitro receptor binding studies for the compound this compound, including radioligand binding assays and the determination of binding affinity constants such as Kd, IC50, and Ki, have not been reported.

No specific data from saturation, competition, or kinetic radioligand binding assays for this compound could be identified in the provided search results.

There is no available information detailing the binding affinity constants (Kd, IC50, Ki) of this compound for specific biological receptors.

Ligand Specificity and Selectivity Investigations

The specificity and selectivity of the bisbenzylisoquinoline alkaloid this compound have been primarily investigated in the context of its interaction with cholinesterase enzymes. Studies have focused on its differential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic nervous system.

Research has demonstrated that this compound exhibits a notable preference for inhibiting BChE over AChE. This selectivity is a significant characteristic, as differential inhibition of these enzymes can have distinct physiological effects. The inhibitory potency of this compound against BChE is considerably higher than its effect on AChE, indicating a specific interaction with the active site or allosteric sites of BChE.

The selectivity index, calculated as the ratio of the IC50 value for AChE to the IC50 value for BChE, provides a quantitative measure of this preference. For this compound, this index is greater than 1, confirming its selective inhibition of BChE. This selective action is a point of interest for understanding the structure-activity relationships of bisbenzylisoquinoline alkaloids and for the potential development of selective BChE inhibitors.

In Vitro Enzyme Inhibition Studies of this compound

The primary enzyme targets identified for this compound in in vitro studies are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine and other choline esters. The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

The inhibitory activity of this compound against both AChE and BChE has been quantitatively assessed, with specific IC50 values determined through in vitro assays. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Cholinesterase Inhibitory Activity of this compound

Enzyme IC50 (µM)
Acetylcholinesterase (AChE) 13.1 ± 0.28
Butyrylcholinesterase (BChE) 1.8 ± 0.06

Data presented as mean ± standard error of the mean.

As indicated in the table, this compound is a more potent inhibitor of BChE than AChE, with an IC50 value approximately seven times lower for BChE.

To elucidate the mechanism by which this compound inhibits cholinesterases, kinetic analyses have been performed. These studies help to determine whether the inhibitor binds to the active site of the enzyme (competitive inhibition), to an allosteric site (non-competitive inhibition), or to both the free enzyme and the enzyme-substrate complex (mixed inhibition).

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without affecting the binding of the substrate.

The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, has been determined for this compound against both enzymes.

Table 2: Inhibition Constants (Ki) and Type of Inhibition for this compound

Enzyme Type of Inhibition Ki (µM)
Acetylcholinesterase (AChE) Non-competitive 10.8 ± 0.01
Butyrylcholinesterase (BChE) Non-competitive 1.25 ± 0.001

Data presented as mean ± standard error of the mean.

The non-competitive nature of the inhibition suggests that this compound does not compete with acetylcholine for binding to the active site of either AChE or BChE.

Currently, there is no specific research available in the public domain that has investigated the time-dependent inhibition mechanisms of this compound on its target enzymes, acetylcholinesterase and butyrylcholinesterase. Time-dependent inhibition studies are crucial to determine if an inhibitor's effect increases with the duration of pre-incubation with the enzyme, which can indicate mechanisms such as irreversible binding or the formation of a slowly dissociating enzyme-inhibitor complex. The absence of such data for this compound means that its potential for time-dependent inhibition remains an uncharacterized aspect of its in vitro pharmacological profile.

Advanced Analytical Methodologies for + Cocsoline Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. shimadzu.com It is widely employed in the analysis of natural products like (+)-Cocsoline due to its high resolving power. researchgate.net The choice of chromatographic method depends on the specific analytical goal, whether it is for qualitative identification, quantitative determination, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution, accuracy, and efficiency for the separation, identification, and quantification of compounds in a mixture. shimadzu.comwikipedia.org Its applications in pharmaceutical and natural product research are extensive, covering drug discovery, quality control, and stability testing. njlabs.comchromatographytoday.comuhplcs.com

In the context of this compound research, HPLC is invaluable for:

Purity Assessment: Determining the purity of isolated this compound and identifying any impurities. bitesizebio.com

Quantitative Analysis: Accurately measuring the concentration of this compound in plant extracts or formulated products. openaccessjournals.com

Method Development: Establishing robust analytical methods for routine quality control. njlabs.com

Preparative Isolation: Purifying this compound from complex mixtures on a larger scale for further studies. bitesizebio.com

Table 1: Illustrative HPLC Parameters for Alkaloid Analysis

ParameterTypical SettingPurpose
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with additives like formic acid or ammonium (B1175870) acetate)To elute compounds with varying polarities.
Flow Rate 1.0 mL/minTo ensure optimal separation and peak shape.
Detection UV at 280 nmDetection of the aromatic system in this compound.
Injection Volume 10-20 µLIntroduction of the sample into the system.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. scielo.br GC is particularly useful in the chemical profiling of complex samples. scielo.br

Key applications of GC in alkaloid research include:

Impurity Profiling: Identifying and quantifying minor alkaloids and related impurities in a sample. scielo.br

Metabolite Analysis: Studying the metabolic fate of the compound. scientificliterature.org

Quantitative Analysis: Determining the concentration of the analyte, often with high sensitivity using specific detectors like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). nih.govresearchgate.net

Table 2: Representative GC Parameters for Derivatized Alkaloid Analysis

ParameterTypical SettingPurpose
Column Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)High-resolution separation of volatile compounds.
Carrier Gas Helium or HydrogenMobile phase to carry the analytes through the column.
Injector Temperature 250-280 °CTo ensure rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 150 °C to 290 °C at 10 °C/min)To separate compounds with different boiling points. shimadzu.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Universal detection (FID) or structural information (MS). scielo.br

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size and charge. longdom.orgwikipedia.org It offers advantages such as rapid analysis times, high resolution, and minimal sample and solvent consumption. diva-portal.org

CE is particularly suited for the analysis of charged molecules like alkaloids. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. longdom.orglibretexts.org In CZE, separation is based on the differences in the electrophoretic mobility of the analytes. libretexts.org The use of additives like cyclodextrins in the running buffer can enable the separation of chiral compounds. nih.gov

Advanced Separation for Isomer Resolution

The separation of isomers, particularly enantiomers, is a critical aspect of pharmaceutical analysis, as different enantiomers can exhibit distinct biological activities. symeres.commdpi.com this compound possesses multiple stereocenters, making the resolution of its stereoisomers essential.

Advanced chromatographic techniques are employed for this purpose:

Chiral Chromatography: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.comresearchgate.net Both HPLC and GC can be equipped with chiral columns. chiralpedia.com

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers. wikipedia.orglibretexts.org These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. wikipedia.orglibretexts.org The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of compounds. synthinkchemicals.com When coupled with a separation technique like liquid chromatography, it provides unparalleled sensitivity and specificity.

LC-MS and LC-MS/MS for Structural Elucidation and Quantification

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) has revolutionized the analysis of complex mixtures. synthinkchemicals.com This hyphenated technique combines the separation power of LC with the detection and identification capabilities of MS. chromatographyonline.com

In the context of this compound research, LC-MS and LC-MS/MS are used for:

Structural Elucidation: MS/MS experiments, where a specific ion is selected and fragmented, provide valuable information about the structure of the molecule. synthinkchemicals.comnih.gov This is crucial for identifying unknown impurities or metabolites. synthinkchemicals.com

High-Sensitivity Quantification: LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity for quantifying trace levels of analytes in complex matrices like biological fluids. uky.edulipscomb.edunih.govnih.gov

Metabolite Identification: This technique is instrumental in identifying the metabolites of this compound in biological samples, providing insights into its metabolic pathways. nih.govresearchgate.net

Table 3: Key Parameters in LC-MS/MS for this compound Analysis

ParameterDescriptionRelevance to this compound Analysis
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for polar and thermally labile molecules like alkaloids.
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)QqQ is ideal for targeted quantification (MRM), while Q-TOF provides high-resolution mass data for accurate mass measurements and structural elucidation. chromatographyonline.com
MS Scan Mode Full Scan, Product Ion Scan, Precursor Ion Scan, Neutral Loss Scan, MRMFull scan provides an overview of all ions. Product ion scan fragments a specific ion for structural information. MRM is used for highly selective and sensitive quantification. lipscomb.edu
Collision Energy Optimized for each compoundThe energy used to fragment the precursor ion in the collision cell, critical for generating characteristic fragment ions. bund.de

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.frscioninstruments.com However, its application is typically limited to compounds that are thermally stable and volatile enough to be vaporized without decomposition. scioninstruments.com Molecules like this compound, which are polar and have a high molecular weight, are generally non-volatile. alwsci.com

To analyze such compounds using GC-MS, a crucial sample preparation step known as derivatization is employed. alwsci.comsigmaaldrich.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. scioninstruments.comjfda-online.com This process targets polar functional groups, such as hydroxyl (-OH) or amine (-NH) groups, by replacing the active hydrogen atoms with nonpolar moieties. sigmaaldrich.com

Common derivatization strategies applicable to alkaloids like this compound include:

Silylation: This is a very common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group or a more stable tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com

Acylation: This method introduces an acyl group, often using fluorinated anhydrides, which can significantly increase volatility. jfda-online.com

Alkylation/Esterification: For molecules containing carboxylic acid or hydroxyl groups, conversion to a more volatile ester (e.g., a methyl ester) can make the compound suitable for GC-MS analysis. scioninstruments.com

Once derivatized, the now-volatile this compound derivative can be injected into the GC system, where it is separated from other components before being ionized and detected by the mass spectrometer. This allows for both qualitative identification based on the mass spectrum and quantitative analysis.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an essential tool in natural product research for the unambiguous identification of compounds. nih.gov Unlike nominal mass spectrometers which measure mass to the nearest integer, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This capability allows for the determination of a compound's "exact mass."

The primary advantage of obtaining an exact mass is that it enables the direct determination of a molecule's elemental composition. nih.gov For instance, different chemical formulas can result in the same nominal mass but will have distinct exact masses due to the precise mass of their constituent atoms (e.g., C, H, N, O). bioanalysis-zone.com By matching the experimentally measured exact mass with a calculated theoretical mass, the molecular formula of this compound can be confidently confirmed.

This high degree of accuracy acts as a powerful filter to eliminate other potential candidates and confirm the identity of an analyte in a complex sample. nih.gov Modern HRMS techniques, such as Time-of-Flight (TOF) and Orbitrap Fourier-transform mass spectrometry, provide the high resolving power necessary to distinguish between molecules with very similar masses, which is crucial when analyzing complex biological extracts. nih.gov

Spectroscopic Analysis Applications

Spectroscopic techniques are indispensable for the structural elucidation of molecules. They rely on the interaction of electromagnetic radiation with a sample to provide detailed information about its molecular structure, functional groups, and electronic properties. wikipedia.orgmsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive methods for determining the structure of organic compounds. wikipedia.org It works by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C) within a strong external magnetic field. ebsco.comlibretexts.org The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule. wikipedia.org

For a complex alkaloid like this compound, a suite of advanced NMR experiments is required for complete structural assignment:

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR: These experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. acs.org

The combination of these NMR techniques allows researchers to piece together the intricate bisbenzylisoquinoline framework of this compound, confirming the connectivity of the atoms and determining its stereochemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable structural information.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). mrclab.com Since different functional groups vibrate at characteristic frequencies, the IR spectrum serves as a "fingerprint" that helps identify the functional groups present in a molecule. cureffi.org For this compound, IR spectroscopy would be used to identify key groups such as O-H stretches from phenolic hydroxyl groups, C-H stretches of aromatic and aliphatic moieties, C=C stretches of the aromatic rings, and C-O stretches of the ether linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.eduwikipedia.org This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-electron systems. msu.edu The aromatic rings in the bisbenzylisoquinoline structure of this compound act as chromophores. The position and intensity of the absorption maxima (λmax) in the UV spectrum can confirm the presence of these aromatic systems and provide evidence for the degree of conjugation within the molecule. cureffi.org

Hyphenated Techniques in this compound Analysis

Hyphenated techniques are developed by coupling a separation method with a spectroscopic detection method. nih.govsaspublishers.com This online combination provides a powerful analytical approach, leveraging the strengths of each technique to analyze complex mixtures with high sensitivity and specificity. saspublishers.comijnrd.org

The analysis of this compound, especially from natural extracts, greatly benefits from such approaches:

GC-MS: As discussed previously, this combines gas chromatography with mass spectrometry. While it requires derivatization for a non-volatile compound like this compound, it offers excellent separation and structural information. saspublishers.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful and widely used hyphenated technique for analyzing natural products like this compound. nih.gov It couples the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. A key advantage is that it can analyze many non-volatile and thermally unstable compounds directly without the need for derivatization. nih.gov The use of High-Resolution Mass Spectrometry (LC-HRMS) further enhances its power, allowing for the separation of this compound from related alkaloids in an extract, followed by its precise mass measurement for confident identification. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique directly couples an HPLC system to an NMR spectrometer. nih.gov It allows for the separation of a compound from a mixture and the acquisition of its NMR spectrum without the need for traditional isolation. This is particularly useful for the rapid structural elucidation of components in a complex mixture. ijpsjournal.com

These hyphenated techniques are essential for modern natural product chemistry, enabling researchers to separate, identify, and structurally characterize compounds like this compound from their natural sources with greater speed and confidence. nih.gov

Comparative Research and Future Directions

Comparative Analysis with Other Bisbenzylisoquinoline Alkaloids and Related Natural Products

(+)-Cocsoline belongs to the large and structurally diverse class of bisbenzylisoquinoline alkaloids (BBIQ), which are characterized by two benzylisoquinoline units linked together. Its biological activity is often compared with other members of this family, such as tetrandrine, fangchinoline (B191232), and berberine (B55584), to understand structure-activity relationships.

In antiprotozoal studies, this compound has demonstrated notable activity. For instance, against Leishmania donovani amastigotes, this compound was found to be as active as the standard drug Pentostam, with an IC50 of 12.3 µM, and importantly, it was not toxic to murine macrophages at this concentration. lshtm.ac.uknih.govcapes.gov.br This contrasts with phaeanthine, which, although more potent against L. donovani amastigotes (IC50 = 2.41 µM), also exhibited toxicity to host cells. lshtm.ac.uknih.govcapes.gov.br Fangchinoline showed high activity against L. donovani promastigotes (IC50 = 0.39 µM), comparable to pentamidine. lshtm.ac.uknih.govcapes.gov.br Against Trypanosoma brucei brucei, thalisopidine was the most potent among the tested BBIQs (IC50 = 1.14 µM), though less active than pentamidine. lshtm.ac.uknih.govcapes.gov.br In studies on Trypanosoma cruzi, the causative agent of Chagas disease, several BBIQ alkaloids, including cocsoline, daphnandrine, gyrocarpine, phaeanthine, daphnoline, and isochondodendrine, were capable of completely lysing the trypomastigote forms at a concentration of 250 mg/mL. scielo.org.co

Regarding antimalarial activity, this compound has been identified as a potent agent against Plasmodium falciparum, with a 50% inhibitory concentration (IC50) of 0.22 µM. nih.govnih.gov However, unlike fangchinoline, it did not show a significant synergistic effect in reversing chloroquine (B1663885) resistance. nih.govnih.gov Other BBIQs like cycleanine (B150056) have also shown potent antiplasmodial activity. chemfaces.com

In the context of multidrug resistance (MDR) in cancer cells, fangchinoline has demonstrated the most significant activity in potentiating the effects of vinblastine (B1199706) against a resistant leukemia cell line. nih.govnih.gov While this compound was among the BBIQs tested, fangchinoline was markedly more effective. nih.govnih.gov

The antibacterial and antifungal activities of this compound have also been noted. It has shown inhibitory effects against various bacterial strains, including Shigella species, Campylobacter jejuni, and Campylobacter coli, as well as antifungal properties. acs.orgmdpi.com

The following table provides a comparative overview of the bioactivities of this compound and other selected bisbenzylisoquinoline alkaloids.

AlkaloidBioactivityOrganism/Cell LineIC50/MICSource
This compound AntileishmanialLeishmania donovani amastigotes12.3 µM lshtm.ac.uknih.govcapes.gov.br
AntimalarialPlasmodium falciparum0.22 µM nih.govnih.gov
AntibacterialVarious strains- mdpi.com
AntifungalVarious strainsMIC: 31.25 µg/mL acs.org
Fangchinoline AntileishmanialLeishmania donovani promastigotes0.39 µM lshtm.ac.uknih.govcapes.gov.bracs.org
MDR ReversalCCRF-CEM/VLB (leukemia)- nih.govnih.gov
Phaeanthine AntileishmanialLeishmania donovani amastigotes2.41 µM lshtm.ac.uknih.govcapes.gov.br
Thalisopidine AntitrypanosomalTrypanosoma brucei brucei1.14 µM lshtm.ac.uknih.govcapes.gov.br
Berberine AnticancerHuman pharyngeal squamous carcinoma (FaDu)Concentration-dependent cytotoxicity mdpi.com
Anti-inflammatory-Reduces TNF-α and COX-2 researchgate.net
AntileishmanialLeishmania speciesSignificant in vitro and in vivo activity scielo.org.co
Tetrandrine MDR Reversal-- asm.org
Anti-inflammatory-Inhibits NO production chemfaces.com
Cycleanine AntiplasmodialPlasmodium falciparum 3D70.08 µM chemfaces.com
AnticancerOvarian cancer cell lines (A2780, Ovcar-8)IC50: 7-14 µM chemfaces.com

Methodological Advancements in this compound Research

The study of this compound and other natural products has been significantly advanced by modern analytical and research methodologies. These advancements allow for more efficient isolation, purification, structural elucidation, and investigation of biological activities.

Isolation and Purification: Initial extraction from plant sources like Cocculus species is typically followed by chromatographic techniques. researchgate.net Modern advancements include the use of High-Performance Liquid Chromatography (HPLC) for the isolation of pure compounds like this compound. chemfaces.comphcogres.com These chromatographic methods are essential for separating the complex mixture of alkaloids present in plant extracts. phcogres.com

Structural Elucidation: The precise chemical structure of this compound has been determined using a combination of spectroscopic methods. nih.gov Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments are crucial for establishing the connectivity of atoms within the molecule. acs.org

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the structure. chemfaces.com

Investigation of Biological Activity: Methodological progress has also transformed the way researchers investigate the biological effects of this compound.

In Vitro Assays: These are fundamental for initial screening of bioactivities, such as antiprotozoal, antimicrobial, and cytotoxic effects. ontosight.ai The use of multi-well plates allows for high-throughput screening of compounds against various cell lines or pathogens.

Molecular Docking and Simulation: Computational methods are increasingly used to predict and understand the interaction of natural products with biological targets. smolecule.com For example, molecular docking studies have been employed to investigate the binding of this compound to the main protease of SARS-CoV-2, suggesting a potential mechanism for its antiviral activity. smolecule.comnih.gov These in silico approaches help in identifying potential lead compounds for further development. nih.gov

Advanced Imaging: Techniques like confocal microscopy can be used to visualize the localization of fluorescently-tagged compounds or their effects within cells, providing insights into their mechanism of action. researchgate.net

The integration of these advanced methods provides a robust framework for natural product research, from initial discovery to understanding molecular mechanisms of action.

Emerging Research Avenues for this compound

Current and future research on this compound is expanding beyond its traditionally known activities, opening up new avenues for investigation and potential applications.

Antiviral Potential: One of the most promising new areas of research is the antiviral activity of this compound. Recent computational studies have identified it as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. smolecule.comnih.gov Molecular docking and dynamics simulations suggest that this compound can bind effectively to the active site of this protease, indicating its potential as a lead compound for the development of new antiviral drugs against COVID-19 and possibly other coronaviruses. smolecule.comnih.gov

Oncology and Infectious Disease Management: The unique structure of this compound makes it a candidate for further investigation in oncology and the management of infectious diseases. smolecule.com While some BBIQs have shown potent activity in reversing multidrug resistance in cancer, the specific role and potential of this compound in this area, beyond what has already been tested, remains an area for further exploration. Its broad-spectrum antibacterial and antifungal activities also warrant more in-depth studies to identify specific microbial targets and mechanisms of action. mdpi.com

Cholinesterase Inhibition: Research on other bisbenzylisoquinoline alkaloids isolated from Cocculus species has revealed inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases like Alzheimer's disease. nih.gov This suggests that this compound and its structural analogs could be investigated for their potential as cholinesterase inhibitors, representing a novel therapeutic application for this class of compounds.

Drug Delivery Systems: The development of novel drug delivery systems is a burgeoning field. While not yet applied to this compound specifically, research on other alkaloids like berberine has shown that complexing them with nanoparticles can enhance their delivery and localization within cells. researchgate.net Similar approaches could be explored for this compound to improve its bioavailability and target specificity for its various biological activities.

Q & A

Q. What computational methods are used to characterize the structural and electronic properties of (+)-Cocsoline?

this compound's geometry and electronic features are optimized using Density Functional Theory (DFT) at the B3LYP/6–31++G(d,p) level. This method calculates molecular parameters such as dipole moments, HOMO-LUMO energies, and natural population analysis (NPA), which reveal charge distribution and reactivity descriptors .

Q. How is this compound identified as a potential SARS-CoV-2 inhibitor in silico?

Molecular docking studies evaluate binding affinity to SARS-CoV-2 Mpro (PDB: 6LU7). This compound exhibits a binding energy of −9.1 kcal/mol, primarily through hydrogen bonding with residues like THR26 and HIS41, and water-bridge interactions with GLU166 and CYS145 .

Q. What experimental protocols are recommended for validating this compound's antiviral activity?

After computational screening, in vitro assays (e.g., enzymatic inhibition of Mpro) and in vivo models (e.g., viral load reduction in animal studies) should follow. Evidence from MD simulations (e.g., RMSD stability <3 Å over 100 ns) supports prioritizing this compound for wet-lab validation .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations resolve discrepancies between docking scores and MMGBSA binding energies?

While this compound has a lower docking score (−9.1 kcal/mol) than Rhodionidin (−9.6 kcal/mol), MMGBSA analysis reveals comparable binding energies (−75.07 vs. −80.40 kcal/mol). MD simulations (100 ns, OPLS3e force field) assess dynamic stability, showing this compound maintains tighter backbone RMSD alignment with 6LU7, suggesting entropic factors favor its binding .

Q. What methodological considerations ensure reproducibility in DFT studies of this compound?

Key parameters include:

  • Basis set selection (e.g., 6–31++G(d,p) for polarization and diffusion).
  • Functional validation (e.g., B3LYP for hybrid exchange-correlation).
  • Solvent effect exclusion in gas-phase optimizations. Transparent reporting of total energy values (e.g., −1800.92 Hartree for this compound) and geometrical parameters (bond lengths/angles) is critical .

Q. How do electronic properties like HOMO-LUMO gaps influence this compound's binding mechanism?

A smaller HOMO-LUMO gap (e.g., 4.12 eV) correlates with higher reactivity, facilitating electron transfer during protein-ligand interactions. NPA charges identify electrophilic/nucleophilic sites; for example, O10 in this compound attracts positively charged residues like HIS41, enhancing binding specificity .

Q. Why do MD simulations show transient hydrogen bonds with low occupancy (<10%) in this compound-6LU7 complexes?

Short-lived interactions with residues like GLN189 and GLY143 suggest adaptive binding. Water-bridge hydrogen bonds (e.g., with THR190) compensate by providing dynamic stabilization, emphasizing the need for trajectory analysis beyond static docking .

Q. How to address contradictions in binding energy rankings between docking and MMGBSA?

Docking prioritizes initial affinity, while MMGBSA accounts for solvation and entropic effects. For this compound, favorable van der Waals energy (−58.24 kcal/mol) and lipophilic contributions (−25.17 kcal/mol) explain its competitive MMGBSA score despite lower docking rank .

Q. What criteria determine the selection of force fields for simulating this compound-protein interactions?

The OPLS3e force field is preferred for its accurate treatment of ligand torsions and non-bonded interactions. Validation includes monitoring RMSD convergence (<2 Å after 20 ns) and comparing interaction timelines (e.g., HIS41 contact persistence at 30%) .

Q. How can natural population analysis (NPA) guide the design of this compound derivatives?

NPA reveals charge distribution (e.g., H67 in this compound has high electropositivity), guiding functionalization. Introducing electron-withdrawing groups at O10 could enhance hydrogen-bonding capacity, while modifying H67 may improve solubility .

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